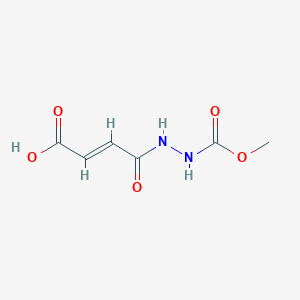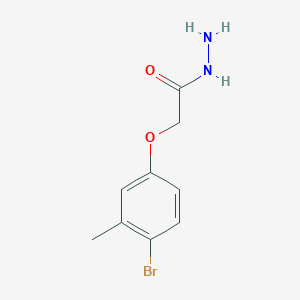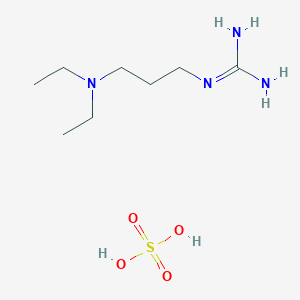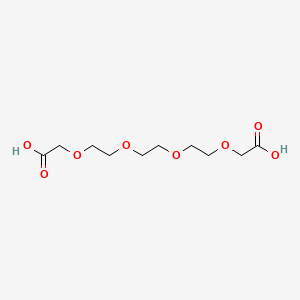
N-(2-thienylmethyl)-1-hydrazinecarbothioamide
概要
説明
N-(2-thienylmethyl)-1-hydrazinecarbothioamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
作用機序
Target of Action
The primary target of N-(2-thienylmethyl)-1-hydrazinecarbothioamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The specific interactions and resulting changes are yet to be elucidated.
Biochemical Pathways
Given its target, it may influence pathways involving carbonic anhydrase 2 . The downstream effects of this interaction are yet to be fully understood.
生化学分析
Biochemical Properties
It is known that the compound can interact with transient receptor potential melastatin 8 (TRPM8), a type of ion channel expressed in sensory nerve endings
Cellular Effects
N-(2-thienylmethyl)-1-hydrazinecarbothioamide has been shown to influence cellular function by modulating the activity of TRPM8 channels This modulation can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to bind to TRPM8 channels, potentially influencing their activity . This could lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
準備方法
Synthetic Routes and Reaction Conditions:
Thiophene Synthesis: The synthesis of thiophene derivatives often involves the use of elemental sulfur and alkynes.
Hydrazinecarbothioamide Formation: The preparation of hydrazinecarbothioamide derivatives typically involves the reaction of hydrazine with isothiocyanates.
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic systems such as nickel and palladium-based catalysts. These catalysts facilitate the polymerization and functionalization of thiophene rings, enabling large-scale production of thiophene-based materials .
化学反応の分析
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of thiophene derivatives can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothiophenes.
Substitution: Thiophene rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions typically require the presence of a catalyst or an activating agent.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
科学的研究の応用
Chemistry: N-(2-thienylmethyl)-1-hydrazinecarbothioamide is used as a building block in the synthesis of more complex thiophene derivatives. These derivatives are valuable in the development of organic semiconductors and conductive polymers .
Biology: In biological research, thiophene derivatives are investigated for their potential as enzyme inhibitors and antimicrobial agents. The presence of the thiophene ring enhances the compound’s ability to interact with biological targets .
Medicine: Thiophene derivatives, including this compound, are explored for their potential therapeutic applications. They are studied for their anticancer, anti-inflammatory, and antiviral properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers. Their unique electronic properties make them suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
類似化合物との比較
- N-phenyl-2-(2-thienylacetyl)hydrazinecarboselenoamide
- 4-phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone
- 3,3’-di[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazolyl] diselenide
Comparison: N-(2-thienylmethyl)-1-hydrazinecarbothioamide is unique due to its specific hydrazinecarbothioamide functional group, which imparts distinct chemical reactivity and biological activity. Compared to other thiophene derivatives, it exhibits enhanced interactions with biological targets, making it a promising candidate for medicinal applications .
特性
IUPAC Name |
1-amino-3-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S2/c7-9-6(10)8-4-5-2-1-3-11-5/h1-3H,4,7H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBHGLQLAPFLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268480 | |
| Record name | N-(2-Thienylmethyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328288-82-0 | |
| Record name | N-(2-Thienylmethyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328288-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Thienylmethyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)

![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)

![Methyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B3125633.png)
![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

![2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B3125648.png)
![4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride](/img/structure/B3125649.png)



![2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3125679.png)
